molecular formula C9H14ClN B6589896 2-propylaniline hydrochloride CAS No. 93561-38-7

2-propylaniline hydrochloride

Cat. No.: B6589896
CAS No.: 93561-38-7
M. Wt: 171.7
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Description

2-Propylaniline hydrochloride (CAS: 1821-39-2) is a substituted aniline derivative where a propyl group is attached to the aromatic ring at the ortho-position, forming a hydrochloride salt. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals and heterocyclic compounds. For instance, it has been employed in the synthesis of guanidine-based Rac1 inhibitors, demonstrating its relevance in medicinal chemistry . Its structural features, including the electron-donating propyl substituent and the hydrochloride counterion, influence its solubility and reactivity, making it suitable for catalytic H/D exchange reactions under mild conditions (e.g., Pt/C catalysis at 80°C) . Analytical characterization via NMR, IR, and elemental analysis confirms its stability and purity in synthetic workflows .

Properties

CAS No.

93561-38-7

Molecular Formula

C9H14ClN

Molecular Weight

171.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propylaniline hydrochloride can be synthesized through several methods. One common method involves the alkylation of aniline with propyl halides under basic conditions. The reaction typically proceeds as follows:

  • Aniline is reacted with a propyl halide (such as propyl bromide) in the presence of a base like sodium hydroxide.
  • The reaction mixture is heated to facilitate the alkylation process.
  • The product, 2-propylaniline, is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Propylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Nitro-2-propylaniline, 2-propylquinone.

    Reduction: 2-Propylcyclohexylamine.

    Substitution: 2-Nitropropylaniline, 2-Sulfonylpropylaniline, 2-Halopropylaniline.

Scientific Research Applications

2-Propylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: It is employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-propylaniline hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

4-Propylaniline

  • Structure : The propyl group is attached at the para-position instead of ortho.
  • However, steric and electronic differences may alter their metabolic activation pathways .
  • Applications: Limited evidence for 4-propylaniline in catalysis or drug synthesis compared to its ortho isomer.

2-Cyclopropylaniline Hydrochloride

  • Structure : Cyclopropyl substituent replaces the propyl group.
  • Solubility : Higher solubility in polar solvents due to the strained cyclopropane ring, as indicated by its storage recommendations (room temperature, aqueous/organic solvent compatibility) .
  • Applications : Used in research settings but lacks reported pharmaceutical relevance compared to 2-propylaniline hydrochloride .

N-(2-Methylpropyl)aniline Hydrochloride

  • Structure : Branched methylpropyl group instead of linear propyl.
  • Synthesis : Requires tailored alkylation steps, contrasting with the straightforward preparation of this compound .
  • Stability : Branched chains may reduce crystallinity, complicating purification.

H/D Exchange Reactions

  • 2-Propylaniline: Achieves up to 98% deuterium incorporation under Pt/C catalysis at 80°C, outperforming non-catalytic methods (>250°C). Similar anilines (e.g., 1,2-diaminobenzene) show comparable yields but require longer reaction times .
  • Multi-Ring Analogues : Unlike 2-propylaniline, multi-ring systems (e.g., acridine) necessitate harsher conditions for hydrodenitrogenation, highlighting the advantage of single-ring substrates .

Physicochemical Properties

Property 2-Propylaniline HCl 4-Propylaniline HCl 2-Cyclopropylaniline HCl
Molecular Weight (g/mol) 169.65* 169.65* 169.65
Melting Point 132°C (derivative) N/A N/A
Solubility Ethanol/water Ethanol/water Water/acetonitrile
Stability Stable at RT Stable at RT Stable at RT

*Calculated based on molecular formula (C₉H₁₄ClN).

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 2-propylaniline hydrochloride, and how can purity be ensured?

  • Methodology : this compound is synthesized via condensation reactions, such as refluxing 2-propylaniline with hydrochloric acid in ethanol. For example, in the synthesis of a Rac1 inhibitor, this compound (1.13 mmol) was refluxed in absolute ethanol, followed by recrystallization from water/acetonitrile to achieve 70% yield and >98% purity .
  • Purification : Recrystallization and column chromatography are recommended for removing unreacted precursors. Characterization via 1H^1H NMR (e.g., δ 7.25–7.10 ppm for aromatic protons) and elemental analysis (e.g., %C: 67.68 vs. calcd 67.82) ensures structural fidelity .

Q. How can researchers safely handle this compound in laboratory settings?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : In case of skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately .
  • Storage : Store in a locked, ventilated area away from oxidizers. Label containers with hazard warnings (e.g., "Suspected Carcinogen") .

Advanced Research Questions

Q. What role does this compound play in hydrodenitrogenation (HDN) reaction pathways, and how do experimental variables influence its behavior?

  • Mechanistic Insights : In HDN of quinoline over NiO-MoO3_3/γ-Al2_2O3_3 catalysts, 2-propylaniline is a key intermediate. At pressures <31 atm, it dominates the pathway, while cyclohexylamine prevails at >78 atm .
  • Experimental Design :

  • Pressure Dependence : Lower pressures favor aromatic intermediates (e.g., 2-propylaniline) due to reduced hydrogen availability for saturation.
  • Temperature Effects : At 300°C, the cyclohexylamine:propylaniline ratio is 0.5; at 400°C, it increases to 2.3, indicating thermal promotion of saturation .
    • Data Analysis : Track intermediates via GC-MS or HPLC. For example, in 13-hour HDN reactions, 2-propylaniline concentrations peak before declining, requiring kinetic modeling to extract rate constants .

Q. How can this compound be analyzed as a byproduct in heterocyclic compound synthesis, and what strategies minimize its formation?

  • Byproduct Identification : In quinoline synthesis from aniline and propanol, 2-propylaniline is a minor byproduct (alongside N-propylaniline and 3-methylindole). Use GC-MS or 1H^1H NMR (δ 6.5–7.3 ppm) for detection .
  • Mitigation Strategies :

  • Catalyst Optimization : Zeolite catalysts with tailored acidity (e.g., USY) reduce byproduct formation by favoring cyclization over alkylation.
  • Reaction Conditions : Lower propanol-to-aniline ratios and shorter reaction times minimize undesired alkylation pathways .

Q. What advanced analytical techniques are suitable for characterizing this compound derivatives in drug discovery?

  • Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+^+ at m/z 284 for Rac1 inhibitor 3f) .
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., guanidine-based inhibitors) to study binding interactions.
    • Case Study : In synthesizing gefitinib analogs, 13C^{13}C NMR (δ 167.0 ppm for C=N) and IR (1655 cm1^{-1} for imine stretches) validated intermediate structures .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize recrystallization for high-purity batches .
  • Catalytic Studies : Systematically vary pressure and temperature to map reaction landscapes .
  • Safety Compliance : Adopt OSHA-compliant protocols for carcinogen handling .

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